DesBr-NPB-23 (human)
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Overview
Description
DesBr-NPB-23 (human) is a derivative of neuropeptide B, a neuropeptide that acts as an endogenous ligand for G protein-coupled receptors, specifically GPR7 and GPR8. This compound is characterized by the absence of bromine at the C-6 position of the indole moiety in the N-terminal tryptophan residue. Neuropeptide B is involved in various physiological processes, including the regulation of feeding, pain modulation, and hormone release.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DesBr-NPB-23 (human) involves the solid-phase peptide synthesis method. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods: Industrial production of DesBr-NPB-23 (human) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: DesBr-NPB-23 (human) primarily undergoes substitution reactions due to the presence of various functional groups in its structure. The peptide can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions to avoid peptide degradation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, substitution reactions may yield alkylated or acylated derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced peptide fragments.
Scientific Research Applications
DesBr-NPB-23 (human) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating physiological processes such as feeding behavior and pain modulation.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders and pain management.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mechanism of Action
DesBr-NPB-23 (human) exerts its effects by binding to G protein-coupled receptors, specifically GPR7 and GPR8. Upon binding, it inhibits the production of cyclic adenosine monophosphate (cAMP) by reducing the activity of adenylyl cyclase. This leads to a decrease in intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in physiological processes such as hormone release and pain perception.
Comparison with Similar Compounds
Neuropeptide B (human): The brominated form of DesBr-NPB-23, which has similar physiological effects but with a bromine atom at the C-6 position of the indole moiety.
Neuropeptide W (human): Another member of the neuropeptide family that shares structural similarities with neuropeptide B and acts on the same receptors.
Uniqueness: DesBr-NPB-23 (human) is unique due to the absence of bromine, which allows researchers to study the specific effects of bromination on the peptide’s activity and receptor binding affinity. This makes it a valuable tool for understanding the structure-activity relationship of neuropeptides.
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H162N30O30/c1-53(2)35-72(95(155)130-73(36-54(3)4)96(156)132-78(48-138)93(153)117-46-86(147)127-77(106(166)167)37-55(5)6)125-84(145)44-115-88(148)57(9)120-90(150)59(11)122-94(154)70(22-17-33-113-107(110)111)124-83(144)47-118-104(164)87(56(7)8)136-102(162)81(51-141)134-98(158)75(39-62-26-30-66(143)31-27-62)131-100(160)79(49-139)135-101(161)80(50-140)133-99(159)76(41-64-43-112-52-119-64)126-85(146)45-116-89(149)58(10)121-91(151)60(12)123-103(163)82-23-18-34-137(82)105(165)71(21-15-16-32-108)128-97(157)74(38-61-24-28-65(142)29-25-61)129-92(152)68(109)40-63-42-114-69-20-14-13-19-67(63)69/h13-14,19-20,24-31,42-43,52-60,68,70-82,87,114,138-143H,15-18,21-23,32-41,44-51,108-109H2,1-12H3,(H,112,119)(H,115,148)(H,116,149)(H,117,153)(H,118,164)(H,120,150)(H,121,151)(H,122,154)(H,123,163)(H,124,144)(H,125,145)(H,126,146)(H,127,147)(H,128,157)(H,129,152)(H,130,155)(H,131,160)(H,132,156)(H,133,159)(H,134,158)(H,135,161)(H,136,162)(H,166,167)(H4,110,111,113)/t57-,58-,59-,60-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,87-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQJVSOPJNZYSE-MFCZVQBRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H162N30O30 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2348.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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